molecular formula C26H21F2NO4 B2995915 3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866339-78-8

3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one

Cat. No. B2995915
CAS RN: 866339-78-8
M. Wt: 449.454
InChI Key: PFBYVCKFFKFVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one” is a complex organic molecule that contains several functional groups. It has a quinolin-4-one core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The quinolin-4-one core is substituted at the 3-position with a 4-ethoxybenzoyl group and at the 1-position with a (4-methoxyphenyl)methyl group. Additionally, there are two fluorine atoms at the 6 and 8 positions of the quinolin-4-one core .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the fluorine atoms could potentially influence the electronic structure and reactivity of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl group in the quinolin-4-one core could undergo nucleophilic addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the overall molecular size and shape, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis Techniques and Intermediates

  • Practical Large-Scale Synthesis : A study presents a short, efficient synthesis for large-scale manufacturing of quinoline derivatives, starting from readily available materials. This method could be applicable for synthesizing complex quinoline compounds like the one mentioned (Bänziger et al., 2000).
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives : The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents demonstrates the versatility of quinoline derivatives in developing new pharmaceutical compounds (Holla et al., 2006).

Biological Applications and Analyses

  • Antimicrobial Activity : Research on benzopyrazolo[3,4-b]quinolindiones shows that quinoline derivatives can be synthesized with antimycobacterial activity, highlighting their potential in treating infectious diseases (Quiroga et al., 2014).
  • Antiproliferative Properties : A study on the synthesis of lakshminine and related oxoisoaporphines tested for antiproliferative activity reveals the potential of quinoline derivatives in cancer research, although the specific compound showed only marginal activity (Castro-Castillo et al., 2010).

Chemical and Structural Analysis

  • Spectroscopic and Crystallographic Investigations : The efficient synthesis and characterization of pyrazole-appended quinolinyl chalcones, which were then subjected to biological investigations, illustrate the methodological approaches to understanding the structural and functional aspects of quinoline derivatives (Prasath et al., 2015).

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, characterization, and potential biological activities. Given the structural complexity of the molecule, it could also serve as a valuable starting point for the development of new synthetic methodologies .

properties

IUPAC Name

3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2NO4/c1-3-33-20-10-6-17(7-11-20)25(30)22-15-29(14-16-4-8-19(32-2)9-5-16)24-21(26(22)31)12-18(27)13-23(24)28/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBYVCKFFKFVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.